

## Brezivaptan Application Notes and Protocols for In Vivo Animal Studies of Depression

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Brezivaptan |           |
| Cat. No.:            | B15570044   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Brezivaptan (also known as THY-1773 and TS-121) is a potent and selective vasopressin 1B (V1b) receptor antagonist currently under investigation for the treatment of major depressive disorder (MDD).[1][2] The vasopressin system, particularly its interaction with the hypothalamic-pituitary-adrenal (HPA) axis, has been implicated in the pathophysiology of depression.

Brezivaptan's mechanism of action focuses on modulating this axis, offering a novel therapeutic approach for stress-related psychiatric disorders. Preclinical studies in various animal models of depression have demonstrated the antidepressant-like effects of Brezivaptan, suggesting its potential as a new treatment modality.[3] This document provides detailed application notes and protocols for the use of Brezivaptan in in vivo animal studies of depression, based on available preclinical data.

### **Data Presentation**

Table 1: Brezivaptan (THY-1773) Dosage and Administration in Animal Models of Depression



| Animal<br>Model                                         | Species/S<br>train       | Dosage<br>Range | Administr<br>ation<br>Route          | Treatmen<br>t Duration | Key<br>Findings                                                              | Referenc<br>e          |
|---------------------------------------------------------|--------------------------|-----------------|--------------------------------------|------------------------|------------------------------------------------------------------------------|------------------------|
| Forced<br>Swim Test                                     | Male ddY<br>Mice         | 3 - 30<br>mg/kg | Oral (p.o.)                          | Single<br>dose         | Dose-<br>dependent<br>decrease<br>in<br>immobility<br>time                   | lijima et al.,<br>2014 |
| Marble<br>Burying<br>Test                               | Male ddY<br>Mice         | 10 mg/kg        | Oral (p.o.)                          | Single<br>dose         | Significant reduction in the number of marbles buried                        | lijima et al.,<br>2014 |
| Chronic<br>Corticoster<br>one-<br>Induced<br>Depression | Male<br>C57BL/6J<br>Mice | 10<br>mg/kg/day | Oral (p.o.)<br>via drinking<br>water | 3 weeks                | Reversal of<br>anhedonic<br>behavior<br>(increased<br>sucrose<br>preference) | Kamiya et<br>al., 2020 |

# **Experimental Protocols Forced Swim Test (FST)**

Objective: To assess antidepressant-like activity by measuring the immobility time of mice in an inescapable water-filled cylinder. A reduction in immobility is indicative of an antidepressant effect.

#### Materials:

- Brezivaptan (THY-1773)
- Vehicle (e.g., 0.5% methylcellulose solution)



- · Male ddY mice
- Glass or plastic cylinder (25 cm height, 10 cm diameter)
- Water at 23-25°C
- Towels
- Timer

#### Procedure:

- Drug Administration: Administer **Brezivaptan** (3, 10, or 30 mg/kg) or vehicle orally (p.o.) to mice 60 minutes before the test.
- Test Apparatus: Fill the cylinder with water to a depth of 10 cm. The water temperature should be maintained at 23-25°C.
- Test Procedure:
  - Gently place a mouse into the cylinder.
  - The total duration of the test is 6 minutes.
  - Record the duration of immobility during the last 4 minutes of the test. Immobility is
    defined as the state where the mouse floats without struggling and makes only the
    movements necessary to keep its head above water.
- Post-Test:
  - Remove the mouse from the water.
  - Dry the mouse with a towel and return it to its home cage.
  - Clean the cylinder between each animal.

## **Marble Burying Test**



Objective: To evaluate anxiolytic and antidepressant-like activity by measuring the number of marbles buried by a mouse. A decrease in burying behavior can indicate anxiolytic or antidepressant effects.

#### Materials:

- Brezivaptan (THY-1773)
- Vehicle (e.g., 0.5% methylcellulose solution)
- · Male ddY mice
- Standard mouse cage (e.g., 27 x 16 x 12 cm)
- Clean bedding (e.g., wood chips), 5 cm deep
- 20 small glass marbles (approximately 1 cm in diameter)
- Timer

#### Procedure:

- Drug Administration: Administer Brezivaptan (10 mg/kg) or vehicle orally (p.o.) to mice 60 minutes before the test.
- Test Apparatus Preparation:
  - Fill a clean cage with 5 cm of fresh bedding.
  - Evenly space 20 marbles on the surface of the bedding.
- Test Procedure:
  - Gently place a single mouse in the prepared cage.
  - Leave the mouse undisturbed for 30 minutes.
- Scoring:



- After 30 minutes, carefully remove the mouse from the cage.
- Count the number of marbles that are at least two-thirds buried in the bedding.
- A lower number of buried marbles in the Brezivaptan-treated group compared to the vehicle group suggests an antidepressant-like effect.

## Chronic Corticosterone-Induced Depression Model and Sucrose Preference Test

Objective: To induce a depressive-like state (anhedonia) in mice through chronic corticosterone administration and to assess the ability of **Brezivaptan** to reverse this behavior using the sucrose preference test.

#### Materials:

- Brezivaptan (THY-1773)
- Corticosterone
- Drinking water
- Sucrose
- Male C57BL/6J mice
- Two identical drinking bottles per cage

#### Procedure:

Part A: Induction of Depression-like State (3 weeks)

- Dissolve corticosterone in the drinking water at a concentration that results in a daily intake of approximately 35 μg/g/day.
- House mice individually and provide them with the corticosterone-containing water for 3
  weeks. A control group should receive normal drinking water.



Part B: **Brezivaptan** Treatment and Sucrose Preference Test (3 weeks, concurrent with corticosterone administration)

- **Brezivaptan** Administration: For the treatment group, dissolve **Brezivaptan** in the corticosterone-containing drinking water to achieve a daily dose of 10 mg/kg. The control and corticosterone-only groups will receive drinking water without **Brezivaptan**.
- Sucrose Preference Test (conducted weekly):
  - Habituation (24 hours): Acclimate the mice to two drinking bottles, both containing regular water.
  - Test (24 hours): Replace the water bottles with one containing a 1% sucrose solution and the other containing regular water.
  - Measurement: Weigh the bottles before and after the 24-hour period to determine the consumption of sucrose solution and water.
  - Calculation: Calculate the sucrose preference as: (Sucrose solution intake (g) / (Sucrose solution intake (g) + Water intake (g))) x 100%.
  - A decrease in sucrose preference in the corticosterone-only group is indicative of anhedonia. An increase in sucrose preference in the **Brezivaptan**-treated group compared to the corticosterone-only group suggests a reversal of the depressive-like phenotype.

# Signaling Pathways and Experimental Workflows V1b Receptor Signaling Pathway in the HPA Axis

**Brezivaptan** acts as an antagonist at the vasopressin 1b (V1b) receptor, which is highly expressed in the anterior pituitary gland. The binding of vasopressin to the V1b receptor is a key step in the stress-induced activation of the Hypothalamic-Pituitary-Adrenal (HPA) axis. The signaling cascade initiated by V1b receptor activation involves the Gq/11 protein, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC). This cascade ultimately leads to the synthesis and release of adrenocorticotropic hormone (ACTH), which



then stimulates the adrenal glands to produce cortisol. By blocking the V1b receptor, **Brezivaptan** inhibits this signaling pathway, thereby reducing the downstream effects of vasopressin on the HPA axis.



Click to download full resolution via product page

Caption: V1b Receptor Signaling Pathway in the HPA Axis.

# Experimental Workflow for Preclinical Evaluation of Brezivaptan

The following diagram illustrates a typical workflow for evaluating the antidepressant-like effects of **Brezivaptan** in a preclinical setting.





Click to download full resolution via product page

Caption: Preclinical Evaluation Workflow for **Brezivaptan**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Brezivaptan Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Brezivaptan Application Notes and Protocols for In Vivo Animal Studies of Depression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570044#brezivaptan-dosage-for-in-vivo-animal-studies-of-depression]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





